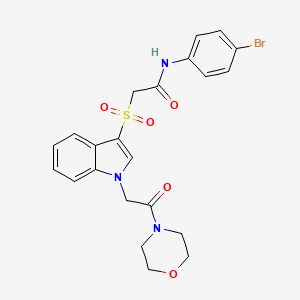
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride” is a chemical compound. It has the empirical formula C13H11ClO3S and a molecular weight of 282.74 . It is related to 4-(Benzyloxy)benzyl chloride, which acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts and specific raw materials . For instance, benzoyl chloride can be synthesized using benzoic acid and thionyl chloride as raw materials, under the action of a catalyst . The reaction yield is high, and the process is simple and convenient .Molecular Structure Analysis
The molecular structure of “this compound” can be determined by various methods. It has a molecular formula of C13H11ClO3S, an average mass of 282.743 Da, and a monoisotopic mass of 282.011749 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, 4-(Benzyloxy)benzyl chloride acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .Applications De Recherche Scientifique
Antibacterial Agents Synthesis
Sulfonyl chlorides, including derivatives like 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride, are pivotal in synthesizing new antibacterial agents. Research indicates these compounds show potent therapeutic potential against various bacterial strains. N-substituted sulfonamides, including those with benzodioxane moieties, have been synthesized for their antibacterial properties (Abbasi et al., 2016).
Solvolysis Studies
Solvolysis, the breakdown of a chemical compound by reaction with water, is crucial in pharmaceutical development. Studies on various sulfonyl chlorides, including those related to this compound, have provided valuable insights into their reactivity and potential applications in drug synthesis (Ryu et al., 2008).
Radiopharmaceutical Development
Sulfonyl chlorides are also explored in developing radiopharmaceuticals, with studies showing their potential as labeling agents in PET chemistry. This application is particularly relevant in creating diagnostic tools for various diseases (Inkster et al., 2012).
Structural Studies
Investigations into the structure of sulfonyl chlorides, including this compound derivatives, are crucial for understanding their chemical properties and potential applications. These studies often use techniques like gas-phase electron diffraction and quantum chemical analysis (Petrov et al., 2009).
Enzyme Inhibition Research
Compounds derived from sulfonyl chlorides have shown significant activity as enzyme inhibitors, relevant in developing treatments for diseases like Alzheimer's and diabetes. This application involves creating compounds with specific inhibitory properties against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Catalysis in Chemical Synthesis
Sulfonyl chlorides are used in catalyzing various chemical reactions, including the synthesis of complex organic compounds. These applications are essential in the pharmaceutical industry for creating diverse chemical entities (Heydari & Habibi, 2018).
Safety and Hazards
The safety data sheet for a related compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution reactions. The sulfonyl chloride group (-SO2Cl) is highly reactive and can be displaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonic esters respectively .
Biochemical Pathways
The products of its reactions (sulfonamides, sulfonic esters) can participate in various biochemical processes depending on their specific structures and properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s reactivity, stability, and efficacy. For instance, sulfonyl chlorides are typically stable under acidic conditions but can hydrolyze in the presence of moisture .
Propriétés
IUPAC Name |
3-fluoro-4-phenylmethoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO3S/c14-19(16,17)11-6-7-13(12(15)8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGVOKYTBQONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(o-tolyl)urea](/img/structure/B3015529.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)
![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)
![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)




![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)
